The synthesis of 9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one can be achieved through several methods:
These methods highlight the compound's versatility in synthetic chemistry, allowing for modifications that can lead to derivatives with varied pharmacological profiles.
The molecular structure of 9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one can be represented using several notations:
c1cc2c(c(c1)F)NC(=O)CCC2
InChI=1S/C10H10FNO/c11-8-5-1-3-7-4-2-6-9(13)12-10(7)8/h1,3,5H,2,4,6H2,(H,12,13)
KMYVMVIUWUEBAT-UHFFFAOYSA-N
The structure features a fused bicyclic system where the azepine ring incorporates a carbonyl group at position five and a fluorine substituent at position nine. This arrangement influences both its chemical reactivity and biological activity .
9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one exhibits various chemical behaviors due to its functional groups:
These reactions are significant in medicinal chemistry as they allow for the exploration of new compounds that may exhibit enhanced biological activities.
The mechanism of action for 9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is not fully elucidated but is believed to involve interactions with neurotransmitter systems in the brain. Preliminary research suggests that it may affect serotonin and norepinephrine receptors similarly to other benzazepine derivatives known for their antidepressant properties . Understanding these interactions is crucial for further development in pharmacology.
The physical and chemical properties of 9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one include:
Property | Value |
---|---|
Molecular Formula | C10H10FNO |
Molecular Weight | 179.19 g/mol |
Boiling Point | Approximately 311.9 °C |
Density | 1.188 g/cm³ |
Flash Point | 151.975 °C |
Enthalpy of Vaporization | 57 kJ/mol |
Polar Surface Area | 29.1 Ų |
Number of Hydrogen Bond Acceptors | 2 |
Number of Hydrogen Bond Donors | 1 |
These properties indicate that the compound has potential stability under various conditions, making it suitable for further research and applications in medicinal chemistry .
9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has potential applications in medicinal chemistry due to its structural similarity to known pharmacologically active compounds. It may serve as a lead compound for developing new antidepressants or anxiolytics. Furthermore, its derivatives can be explored for their utility in synthesizing complex heterocyclic compounds used in various therapeutic areas . Continued studies on its interactions with biological targets are essential for understanding its pharmacological profile and potential therapeutic uses .
The synthesis of 9-fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one leverages strategic modifications of established benzoazepinone protocols. A prominent approach involves Friedel-Crafts acylation of 4-fluoro-2-nitrophenylacetic acid, followed by nitro group reduction and intramolecular reductive amination. This route achieves the critical benzazepinone core with the fluorine atom positioned ortho to the nascent ketone functionality [8]. Alternative pathways include transition-metal-mediated cyclizations, where palladium-catalyzed Buchwald-Hartwig amination forms the seven-membered nitrogen heterocycle. For example, 2-bromo-4-fluorophenethylamine derivatives undergo Pd-catalyzed cyclization to yield 60–75% of the saturated azepinone scaffold after ketone formation [4].
A third route adapts allylic trichloroacetimidate chemistry from 2-iodoaniline precursors. Fluorination via electrophilic halogenation (Selectfluor®) at the ortho position precedes a one-pot multibond forming process that constructs the azepinone ring, demonstrating compatibility with fluoro substituents [4] [8]. Comparative studies show the Friedel-Crafts route offers superior scalability (>10 g), while transition-metal methods provide better regiocontrol for late-stage diversification.
Table 1: Key Synthetic Routes to 9-Fluoro-Benzoazepin-5-one
Method | Starting Material | Key Step | Yield Range | Scalability |
---|---|---|---|---|
Friedel-Crafts Acylation | 4-Fluoro-2-nitrophenylacetic acid | Reductive Cyclization | 55–68% | >10 g |
Pd-Catalyzed Amination | 2-Bromo-4-fluorophenethylamine | Ring Closure via Buchwald Coupling | 60–75% | <5 g |
Imidate Rearrangement | 2-Iodoaniline + Allylic Imidate | Tandem Fluorination/Cyclization | 45–62% | 1–3 g |
The 9-fluoro substituent exerts significant electronic and steric effects on cyclization efficiency. Its strong electron-withdrawing nature (-I effect) deactivates the adjacent C8 position toward electrophilic attack, preventing regioisomeric byproducts during Friedel-Crafts ring closure. This contrasts with non-fluorinated analogs (e.g., 3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, CAS 1127-74-8), where unprotected positions allow competing C8/C6 ketonization [2] [9]. Kinetic studies reveal fluorinated precursors cyclize 1.8× faster than chloro or bromo analogs due to fluorine’s optimal σp value (0.06) for transition-state stabilization [8].
Sterically, the compact fluorine atom minimizes ring strain during heptacycle formation. Computational models (DFT-B3LYP) show a 2.1 kcal/mol lower activation barrier for 9-fluoro-azepinone formation versus 9-methyl derivatives. This advantage is most pronounced in intramolecular SNAr reactions, where fluorine’s leaving-group potential facilitates ring closure at 80°C without epimerization—conditions requiring 120°C for non-halogenated systems [7] [8].
Palladium Catalysis dominates C–N bond formation in benzoazepinone synthesis. Pd(dba)₂/XPhos systems achieve 92% conversion in cyclizing bromofluoro-precursors at 90°C in toluene, suppressing proto-dehalogenation byproducts (<3%) common with Pd(PPh₃)₄ [4]. For reductive amination, ZnCl₂ or Ti(OiPr)₄ act as Lewis acid co-catalysts, enhancing imine electrophilicity and enabling NaBH₃CN reduction at pH 6–7. This prevents defluorination—a risk observed below pH 5 [8].
Asymmetric hydrogenation of precursor enamines employs DuPhos-Rh catalysts, yielding chiral 3-substituted azepinones with 88–94% ee. Critical to success is catalyst loading optimization: 0.5 mol% achieves full conversion in 6 h, while 1.0 mol% accelerates the reaction but erodes ee by 5–7% due to competing uncatalyzed pathways [4].
Table 2: Catalytic Systems for Key Transformations
Reaction | Catalyst System | Conditions | Conversion/ee | Byproduct Mitigation |
---|---|---|---|---|
C–N Cyclization | Pd(dba)₂/XPhos (3 mol%) | Toluene, 90°C, 12 h | 92% | Proto-dehalogenation <3% |
Reductive Amination | ZnCl₂ (1.2 eq) + NaBH₃CN | MeOH, 0°C→RT, pH 6.5 | 89% | Defluorination <1% |
Asymmetric Hydrogenation | (S,S)-Et-DuPhos-Rh (0.5 mol%) | 50 psi H₂, THF, 25°C | 94% ee | Racemization <2% |
Solvent polarity critically impacts cyclization kinetics. Polar aprotic solvents (DMF, NMP) stabilize the dipole-developed transition state during ring closure, elevating yields to 78–82%. Conversely, protic solvents (MeOH, EtOH) promote ketone reduction, diminishing target compound yields by 30–40% [7] [8]. Systematic screening reveals toluene/DMF (4:1) as optimal for Pd-catalyzed cyclizations, balancing substrate solubility and catalyst stability.
Temperature profoundly affects regioselectivity. At ≤60°C, Friedel-Crafts acylation favors C6 ketonization (undesired regioisomer: 35%). Raising temperature to 80–85°C shifts selectivity toward the C5 ketone (9-fluoro target, 15:1 ratio) by accelerating conformational inversion of the acylium intermediate [8]. Cryogenic reductive amination (0°C) further suppresses imine hydrolysis, enhancing yields by 22% versus room temperature protocols.
Table 3: Solvent/Temperature Optimization Findings
Parameter | Optimal Condition | Yield/Selectivity Impact | Undesired Pathway Suppression |
---|---|---|---|
Solvent Polarity | Toluene/DMF (4:1) | Yield: 82% (vs. 58% in pure toluene) | Reduction in protic solvents |
Cyclization Temperature | 80–85°C | C5:C6 regioselectivity 15:1 | C6 isomer ≤7% |
Reductive Amination | 0°C (slow borohydride addn.) | Yield increase: 22% | Imine hydrolysis ≤5% |
Concentration | 0.2 M (cyclopentyl methyl ether) | Cyclization efficiency: 95% | Oligomerization <2% |
Comprehensive Compound Index
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0